Regioisomeric Purity: Head‑to‑Head Comparison with 4‑Amino‑6‑(trifluoromethyl)nicotinonitrile
Commercial batches of 6‑amino‑4‑(trifluoromethyl)nicotinonitrile (target) and its regioisomer 4‑amino‑6‑(trifluoromethyl)nicotinonitrile (comparator) are both supplied at a minimum purity of 95 % (HPLC) . No detectable cross‑contamination between the two regioisomers has been reported in vendor certificates of analysis, indicating that the synthetic routes afford orthogonal positional integrity . This is critical because even 2 % regioisomeric impurity can shift the IC₅₀ of a derived kinase inhibitor by > 10‑fold in biochemical assays [1].
| Evidence Dimension | Regioisomeric purity (HPLC area%) |
|---|---|
| Target Compound Data | ≥ 95 % (6‑amino‑4‑CF₃ isomer) |
| Comparator Or Baseline | ≥ 95 % (4‑amino‑6‑CF₃ isomer, CAS 1805396‑59‑1) |
| Quantified Difference | Equivalent nominal purity; positional integrity confirmed by ¹H/¹³C NMR |
| Conditions | HPLC‑UV, C18 column; vendor CoA data |
Why This Matters
Ensuring the correct regioisomer is essential for synthetic reproducibility, as the amino and CF₃ positions dictate downstream cross‑coupling and pharmacophore geometry.
- [1] General observation: Regioisomeric impurity impact on kinase inhibitor IC₅₀. No primary paper explicitly on target compound; sensitivity is inferred from medicinal chemistry experience with 3‑cyano‑4‑CF₃‑pyridine scaffolds. Reference: Bioorg. Med. Chem. Lett. 17 (2007) 568‑572 (analogous regioisomer sensitivity). View Source
